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molecular formula C10H6BrNO2 B2830546 3-(4-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 21724-96-9

3-(4-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No. B2830546
M. Wt: 252.067
InChI Key: YDIFCLVEBRJPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776904B2

Procedure details

A solution of hydrochloric acid (37%, 27 mL) in water (11 mL) was added to 4-bromo aniline (15 g) at room temperature with vigorous stirring and the formed precipitate was allowed to stir for further 30 minutes. Temperature was reduced to 0° C. and a solution of sodium nitrite (6.60 g) in water (17 mL) was added dropwise to the stirred suspension. At the end of diazotisation, a clear yellow solution was obtained. Maleimide (16.90 g) in acetone (70 mL) was added dropwise at 0° C. and then the pH of the solution was adjusted to 3-3.5 by adding sodium acetate. Copper (II) chloride (1.76 g) was added to the vigorously stirred mixture. The reaction mixture was allowed to stir at 0° C. for 1 h and overnight at room temperature. Acetone was removed in vacuo, the residue was filtered and dried overnight in vacuo to give the crude title compound (14.12 g) which was used without further purification.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.76 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][CH:4]=1.N([O-])=O.[Na+].[C:14]1(=[O:20])[NH:18][C:17](=[O:19])[CH:16]=[CH:15]1.C([O-])(=O)C.[Na+]>O.CC(C)=O.[Cu](Cl)Cl>[Br:2][C:3]1[CH:9]=[CH:8][C:6]([C:16]2[C:17](=[O:19])[NH:18][C:14](=[O:20])[CH:15]=2)=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.9 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
1.76 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was reduced to 0° C.
CUSTOM
Type
CUSTOM
Details
At the end of diazotisation, a clear yellow solution was obtained
STIRRING
Type
STIRRING
Details
to stir at 0° C. for 1 h and overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Acetone was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the residue was filtered
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.12 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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